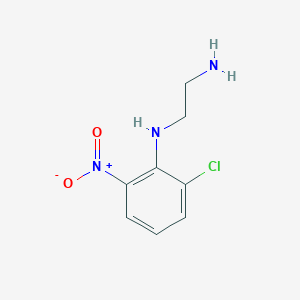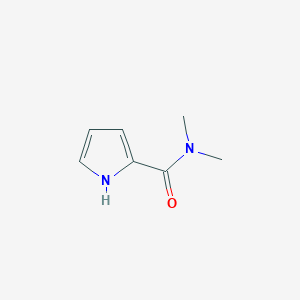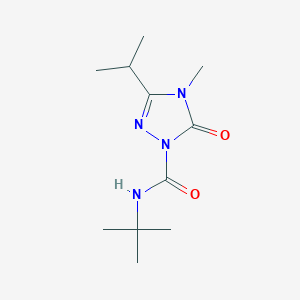
(2-Aminoethyl)(6-chloro-2-nitrophenyl)amine
Übersicht
Beschreibung
(2-Aminoethyl)(6-chloro-2-nitrophenyl)amine is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol. This compound is characterized by the presence of an aminoethyl group attached to a 6-chloro-2-nitrophenyl ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(6-chloro-2-nitrophenyl)amine typically involves the reaction of 6-chloro-2-nitroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of ethylenediamine attacks the nitro-substituted aromatic ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or nickel can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)(6-chloro-2-nitrophenyl)amine undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of (2-Aminoethyl)(6-chloro-2-aminophenyl)amine.
Substitution: Formation of (2-Aminoethyl)(6-hydroxy-2-nitrophenyl)amine or (2-Aminoethyl)(6-methoxy-2-nitrophenyl)amine.
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)(6-chloro-2-nitrophenyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)(6-chloro-2-nitrophenyl)amine involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the nitro and chloro groups allows the compound to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Aminoethyl)(4-chloro-2-nitrophenyl)amine
- (2-Aminoethyl)(6-bromo-2-nitrophenyl)amine
- (2-Aminoethyl)(6-chloro-4-nitrophenyl)amine
Uniqueness
(2-Aminoethyl)(6-chloro-2-nitrophenyl)amine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
N'-(2-chloro-6-nitrophenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-6-2-1-3-7(12(13)14)8(6)11-5-4-10/h1-3,11H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWZYUSWMRIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)


![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)

![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)

![4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine](/img/structure/B3023272.png)
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine](/img/structure/B3023273.png)

![N-(4-Bromophenyl)benzo[d]thiazol-2-amine](/img/structure/B3023278.png)

